molecular formula C10H15NO2 B2786701 1-Azaspiro[4.6]undecane-2,4-dione CAS No. 1190962-65-2

1-Azaspiro[4.6]undecane-2,4-dione

Cat. No. B2786701
CAS RN: 1190962-65-2
M. Wt: 181.235
InChI Key: AZEBNQYUSVSTOS-UHFFFAOYSA-N
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Description

1-Azaspiro[4.6]undecane-2,4-dione, commonly known as SPD or spiroperidol, is a chemical compound that belongs to the spirocyclic piperidine class. It has been widely used in scientific research as a potent and selective dopamine D2 receptor antagonist. SPD has been found to have various biochemical and physiological effects, making it an essential tool for investigating the role of dopamine in various biological processes.

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated the anticonvulsant properties of various substituted 1-azaspiro compounds, including 1-Azaspiro[4.6]undecane-2,4-dione. Kamiński et al. (2014) synthesized and tested 22 differently substituted 1H-isoindole-1,3(2H)-diones, 8-azaspiro[4.5]decane-7,9-diones, and 3-azaspiro[5.5]undecane-2,4-diones for anticonvulsant activity. Their results showed effectiveness in animal models of epilepsy, with specific compounds showing protection against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Kamiński, Wiklik, & Obniska, 2014).

Peptide Synthesis

This compound has been used in peptide synthesis. Nowshuddin and Reddy (2011) described a simple two-step procedure for synthesizing a dipeptide from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. This method is effective for coupling a variety of chiral amino acids without losing enantiomeric purity, highlighting its utility in peptide synthesis (Nowshuddin & Reddy, 2011).

Chemical Synthesis and Characterization

Kissing and Witkop (1975) described the chemical behavior and synthesis of 1-Azaspiro[5.5]undecane-2,7-diones through Schmidt-Reaction, expanding the understanding of the chemical properties and synthesis methodologies of such compounds (Kissing & Witkop, 1975).

Novel Reagents for Peptide Synthesis

Rao et al. (2016) introduced a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), derived from this compound, for the synthesis of N-protected amino acid-ASUD esters. This reagent reacts with N-protected amino acids under mild conditions, maintaining the enantiomeric purity of the amino acid, and is a significant development in peptide synthesis (Rao et al., 2016).

properties

IUPAC Name

1-azaspiro[4.6]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-7-9(13)11-10(8)5-3-1-2-4-6-10/h1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBNQYUSVSTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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